4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline
Overview
Description
4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole ring system is known for its biological activity and is found in various alkaloids, which are compounds often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . This method can be optimized to yield the desired indole derivative with high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve multi-step processes that include the preparation of intermediates, purification steps, and the final assembly of the target molecule. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: The nitro groups can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and can involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while reduction can yield various amine products .
Scientific Research Applications
4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is significant in the study of biological processes and the development of bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Another indole derivative with similar biological activity.
Serotonin: A neurotransmitter that also features an indole ring.
Indole-3-acetic acid: A plant hormone with structural similarities.
Uniqueness
4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole ring with an aminoethyl and dimethylaniline group makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-21(2)14-9-7-13(8-10-14)16(11-19)17-12-20-18-6-4-3-5-15(17)18/h3-10,12,16,20H,11,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBXLRJWMBQVJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324803 | |
Record name | 4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831819 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
730949-97-0 | |
Record name | 4-[2-amino-1-(1H-indol-3-yl)ethyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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